molecular formula C3H7ClS B1221215 2-Chloroethyl methyl sulfide CAS No. 542-81-4

2-Chloroethyl methyl sulfide

Cat. No. B1221215
CAS RN: 542-81-4
M. Wt: 110.61 g/mol
InChI Key: MYFKLQFBFSHBPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroethyl methyl sulfide and its derivatives has been explored through various methodologies. A notable approach involves the use of metal-organic frameworks (MOFs) for the detection of this compound, demonstrating its significance in sensor development. For instance, a functionalized Zr-BTC MOF encapsulating fluorescein was synthesized through a solvothermal reaction for the optical detection of 2-Chloroethyl methyl sulfide at trace levels, showcasing a facile and rapid synthesis technique (Abuzalat et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 2-Chloroethyl methyl sulfide, such as its analogs and derivatives, reveals their potential in various chemical reactions and applications. The crystal and molecular structure investigations, often using X-ray diffraction techniques, provide insights into their reactivity and interaction mechanisms. For example, the study on the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate offered detailed insights into its molecular interactions and potential biological activities (Galván et al., 2018).

Chemical Reactions and Properties

2-Chloroethyl methyl sulfide undergoes various chemical reactions, leading to a wide range of products and intermediates. Photocatalytic oxidation studies have shown that it can be progressively oxidized over TiO2 to yield multiple products, including ethylene, chloroethylene, and several disulfide compounds, highlighting its reactivity and the potential for environmental degradation pathways (Martyanov & Klabunde, 2003).

Scientific Research Applications

Oxidation and Dimerization

The study of 2-chloroethyl methyl sulfide (CEMS) involves its oxidation and the subsequent formation of sulfoxide dimers. A study by Yeh (1992) explored the oxidation of CEMS by hydrogen peroxide, resulting in crystalline oxidation products. These products, identified through spectroscopy, indicated the formation of sulfoxides with a specific structural configuration. The process revealed insights into the oxidation and dimerization of compounds similar to sulfur mustard, offering potential applications in understanding chemical reactions under specific conditions (Yeh, 1992).

Photocatalytic Oxidation

Martyanov and Klabunde (2003) investigated the photocatalytic oxidation of gaseous CEMS over titanium dioxide (TiO2) under UV light. Their research found various primary intermediates and final products, providing insights into potential environmental and decontamination applications. This study helps understand the behavior of similar compounds under photocatalytic conditions and their potential environmental impact (Martyanov & Klabunde, 2003).

Fluorescent Detection

Abuzalat et al. (2021) demonstrated the use of a functionalized metal-organic framework (MOF) material for the sensitive and selective detection of CEMS at trace levels. This research indicates the potential of using advanced materials for the detection of hazardous substances, contributing to safety and security applications (Abuzalat et al., 2021).

Supercritical Fluid Applications

Shen et al. (2004) provided solubility data for CEMS in supercritical carbon dioxide. This research is significant for understanding the phase behavior of sulfides and their interaction with supercritical fluids, potentially useful in the recycling or recovery of chemical materials (Shen et al., 2004).

Thermal Decomposition

Battin-Leclerc et al. (2000) studied the gas-phase pyrolysis of compounds similar to CEMS, providing insights into the thermal decomposition mechanisms. This research has implications for industrial processes, especially in the destruction of harmful agents (Battin-Leclerc et al., 2000).

Chromatographic Analysis

Bossle et al. (1984) developed a sensitive technique for analyzing CEMS and its decomposition by-products. This method has applications in analytical chemistry, particularly in the detection and quantification of sulfur mustard type compounds (Bossle et al., 1984).

Safety And Hazards

2-Chloroethyl methyl sulfide is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-2-methylsulfanylethane
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InChI

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKLQFBFSHBPA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClS
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DSSTOX Substance ID

DTXSID50202557
Record name 2-Chloroethyl methyl sulfide
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Molecular Weight

110.61 g/mol
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Physical Description

Yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name 2-Chloroethyl methyl sulfide
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Product Name

2-Chloroethyl methyl sulfide

CAS RN

542-81-4
Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-CHLOROETHYL METHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
JR King, NA Monteiro-Riviere - Toxicology and applied pharmacology, 1990 - Elsevier
Previous research has shown the isolated perfused porcine skin flap (IPPSF) to be a novel in vitro experimental model for investigating xenobiotic percutaneous absorption. In this study…
Number of citations: 46 www.sciencedirect.com
O Kikuchi, N Tomisawa, O Takahashi… - Heteroatom …, 1998 - Wiley Online Library
… Donovan calculated the parameters of the isotope scrambling mechanism in 2-chloroethyl methyl sulfide via the cyclic sulfonium ion 1. However, the molecular structure of the sulfonium …
Number of citations: 7 onlinelibrary.wiley.com
FL Hsu, LL Szafraniec, WT Beaudry… - The Journal of Organic …, 1990 - ACS Publications
… As shown in Table II, a 1.0 M solution of 2-chloroethyl methyl sulfide (2b) in DMSO was converted to 28% 2chloroethyl methyl sulfoxide (6b), 6% 2-hydroxyethyl methyl sulfoxide (7b), …
Number of citations: 24 pubs.acs.org
L Szafraniec, T William, LD Ralph - 1993 - apps.dtic.mil
… was used to monitor the reactions of HD and 2-chloroethyl methyl sulfide (CEMS) with DS2. … ] and its mono-chloro analog [2-chloroethyl methyl sulfide (CEMS)] and to determine the …
Number of citations: 2 apps.dtic.mil
RC FUSON, RD LIPSCOMB… - The Journal of …, 1946 - ACS Publications
… Evidence for a similar reaction in whichcompound II is formed from 2-chloroethyl methyl sulfide was obtained by Snyder, Howe, Cannon, and Nyman (2). The formation of Zn's[2-(2-…
Number of citations: 16 pubs.acs.org
YC Yang, LL Szafraniec, WT Beaudry… - The Journal of Organic …, 1988 - ACS Publications
… formed in the 0.2 M 2chloroethyl methyl sulfide (CEMS)-water mixture, which became one phase after about 40 min. Both Figures 1 and 2 show that II was initially the primary product …
Number of citations: 193 pubs.acs.org
IN Martyanov, KJ Klabunde - Environmental science & technology, 2003 - ACS Publications
… In particular, photocatalytic oxidation of 2-CEES and 2-chloroethyl methyl sulfide on TiO 2 in acetonitrile suspen sion has been studied ( 7). Corresponding sulfoxides and sulfones were …
Number of citations: 112 pubs.acs.org
SY Bae, MD Winemiller - The Journal of Organic Chemistry, 2013 - ACS Publications
… Previous work by McManus and co-workers (11-15, 17) using 2-chloroethyl ethyl sulfide or 2-chloroethyl methyl sulfide was primarily focused on probes to assess nucleophilic solvent …
Number of citations: 41 pubs.acs.org
HR Yeh - Phosphorus, Sulfur, and Silicon and the Related …, 1992 - Taylor & Francis
… though peroxides are excellent oxidizing agents for preparing sulfoxides, we had difficulty in obtaining sulfoxides from 2-chloroethyl ethyl sulfide (CEES) and 2chloroethyl methyl sulfide …
Number of citations: 3 www.tandfonline.com
MR Sedaghat-Herati, JM Harris, SP McManus - Tetrahedron, 1988 - Elsevier
… In the present work the solvent effects of 2-chloroethyl methyl sulfide (l-Cl) … As one step in this process we report here the dissection of solvent effects on 2-chloroethyl methyl sulfide (I-Cl…
Number of citations: 2 www.sciencedirect.com

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